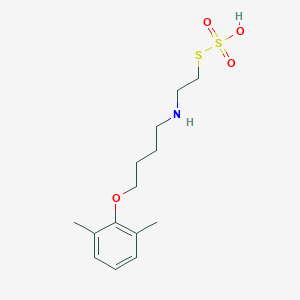

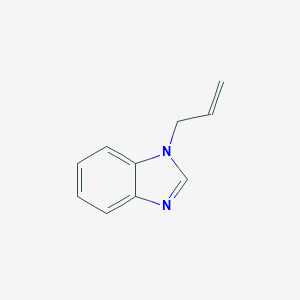

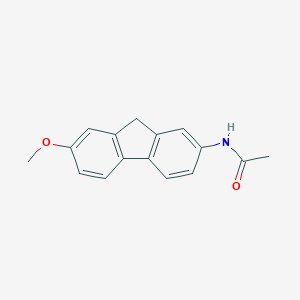

![molecular formula C6H6N4O B096231 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol CAS No. 18591-70-3](/img/structure/B96231.png)

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Vue d'ensemble

Description

The compound 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a derivative of the triazolopyridazine family, which is a class of heterocyclic compounds that have shown significant pharmaceutical importance due to their diverse biological activities. These compounds have been studied for various potential therapeutic applications, including anxiolytic, antiproliferative, cardiovascular, and anti-tumor activities .

Synthesis Analysis

The synthesis of triazolopyridazine derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions involving lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in cold conditions . Another synthesis approach for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines involves the condensation of aryl methyl ketone with 4-amino-1,2,4-triazole, followed by further condensation and ring closure steps .

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and X-ray diffraction (XRD). Density functional theory (DFT) calculations have been performed to confirm the harmony between theoretical and experimental values, and to determine molecular properties such as HOMO-LUMO energy gaps and global reactivity descriptors . Crystallographic studies have also been used to optimize the structure of derivatives for biological activity, as seen in the case of tankyrase inhibitors .

Chemical Reactions Analysis

Triazolopyridazine derivatives can undergo various chemical reactions, including condensation, cyclization, and rearrangement. For example, the unknown 5-hydroxy-6(5H)-1,2,4-triazolo[4,3-b]pyridazinones were prepared by rearrangement of 6-hydroxyalkoxy-1,2,4-triazolo[4,3-b]pyridazines in polyphosphoric acid . These reactions are often used to modify the structure of the core compound to enhance its biological activity or to study its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives are closely related to their molecular structure. The crystallization in different crystal systems and space groups, as well as the presence of intermolecular hydrogen bonds and other interactions, can influence the compound's solubility, stability, and reactivity . Hirshfeld surface analysis and energy frameworks have been used to understand the molecular packing and the dominant interaction energies involved in the solid-state structure of these compounds .

Applications De Recherche Scientifique

Antiviral Activity : Some derivatives of this compound have demonstrated promising antiviral activity against the hepatitis A virus (HAV) (Shamroukh & Ali, 2008).

Anti-inflammatory and Anti-tumor Properties : Pyridazine derivatives, including those related to "6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol", have shown significant biological properties like anti-tumor and anti-inflammatory activities (Sallam et al., 2021).

Anti-asthmatic Activity : Compounds with a similar structure have exhibited potential as anti-asthmatic agents, specifically in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs (Kuwahara et al., 1997).

Antiproliferative Activity : Derivatives of "6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol" have shown inhibitory effects on the proliferation of endothelial and tumor cells, indicating potential applications in cancer treatment (Ilić et al., 2011).

Tankyrase Inhibition : Some derivatives have been synthesized as tankyrase inhibitors, which could be useful in exploring tankyrase implications in various physiopathological conditions (Liscio et al., 2014).

Anti-diabetic Drugs : Triazolo-pyridazine-6-yl-substituted piperazines, related to this compound, have been evaluated as anti-diabetic drugs, showing potential for dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).

Antimicrobial Activities : Some novel heterocyclic compounds based on related structures have shown high response against both gram-positive and gram-negative bacteria, as well as fungi (El-Salam et al., 2013).

Propriétés

IUPAC Name |

6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQUAWREPHCLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=NN=CN2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892413 | |

| Record name | 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol | |

CAS RN |

18591-70-3 | |

| Record name | 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

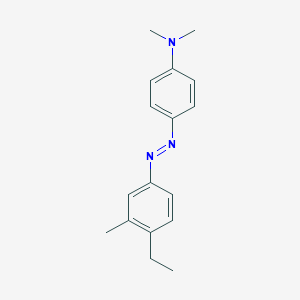

![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)